molecular formula C18H22N4O2S B2707375 N'-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide CAS No. 941992-38-7

N'-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide

Cat. No.: B2707375
CAS No.: 941992-38-7
M. Wt: 358.46
InChI Key: AVVNWGBVZTVEEX-UHFFFAOYSA-N
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Description

N'-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex thieno[3,4-c]pyrazol core structure, a privileged scaffold often investigated for its potential to interact with various biological targets . The core structure is substituted at the 2-position with a 4-methylphenyl group, a modification shared with related compounds such as N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide (CID 4099168) . This suggests its utility as a key chemical intermediate or probe in structure-activity relationship (SAR) studies. The compound is further functionalized with an N-(2-methylpropyl)ethanediamide side chain. This diamide moiety is a critical functional group, present in other research compounds like the closely related N'-[2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide (CAS# 900009-59-8) . The presence of this group can influence the molecule's hydrogen bonding capacity, polarity, and overall pharmacokinetic profile, making it a valuable template for developing enzyme inhibitors or receptor modulators. Researchers can explore this compound as a building block in heterocyclic chemistry or as a lead compound in oncology, neuroscience, and infectious disease research. Its structural profile indicates potential for use in high-throughput screening campaigns to identify new biological activities. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-11(2)8-19-17(23)18(24)20-16-14-9-25-10-15(14)21-22(16)13-6-4-12(3)5-7-13/h4-7,11H,8-10H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVNWGBVZTVEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable nucleophile.

    Formation of the Oxamide Moiety: The final step involves the reaction of the intermediate compound with an oxamide precursor under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenated precursors and nucleophiles such as amines or thiols are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: Its structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)carboxamide
  • N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)thioamide

Uniqueness

N’-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide is unique due to its oxamide moiety, which imparts distinct chemical and biological properties compared to its carboxamide and thioamide analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Biological Activity

N'-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)ethanediamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Structural Features

The compound features a thieno[3,4-c]pyrazole core, which is significant for its biological activity. Its structure includes:

  • Thieno Ring : Contributes to the compound's reactivity and interaction with biological targets.
  • 4-Methylphenyl Group : Enhances lipophilicity and may influence binding affinity to receptors.
  • Ethanediamide Linkage : Potentially modulates pharmacokinetics and bioavailability.

Synthesis

The synthesis of this compound involves multiple steps:

  • Formation of Thienopyrazole Core : This involves the cyclization of a thioamide with a hydrazine derivative under acidic conditions.
  • Substitution Reactions : The introduction of the 4-methylphenyl group is typically achieved through Friedel-Crafts alkylation.
  • Final Modifications : The compound is then subjected to acylation processes to form the final product.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Key findings include:

  • Cell Lines Tested : K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer).
  • Mechanism of Action : The compound inhibits specific enzymes involved in cell proliferation and apoptosis pathways, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound has been shown to inhibit several key enzymes:

  • Kinases : Inhibition of kinases involved in signaling pathways critical for cancer progression.
  • Proteases : Potential effects on proteolytic enzymes that regulate cellular functions.

Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of various thieno[3,4-c]pyrazole derivatives, this compound demonstrated:

  • IC50 Values : Lower IC50 values compared to other derivatives tested against MCF-7 cells.
  • Cell Cycle Arrest : Induction of G1 phase cell cycle arrest was observed, indicating a mechanism for inhibiting cancer cell growth .

Study 2: Mechanistic Insights

Another investigation focused on the molecular interactions of this compound with target proteins:

  • Binding Affinity : High binding affinity was noted with specific receptors linked to inflammatory responses.
  • Pathway Modulation : The compound influenced NF-kB signaling pathways, which are crucial in inflammation and cancer .

Comparative Analysis

A comparison with similar compounds reveals unique attributes of this compound:

Compound NameStructure FeaturesBiological Activity
N-[2-(4-fluorophenyl)-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamideFluorophenyl groupAnticancer properties
N-[2-(methylphenyl)-thieno[3,4-c]pyrazol-3-yl]-acetamideMethyl substitutionAnti-inflammatory effects
N-[2-(pyridin-4-yl)-thieno[3,4-c]pyrazol-3-yl]-benzamidePyridine ringAntimicrobial activity

Q & A

Basic: What are the standard synthetic routes and critical purification steps for synthesizing this compound?

The synthesis involves multi-step organic reactions starting from thieno[3,4-c]pyrazole precursors. Key steps include:

  • Core formation : Cyclocondensation of substituted hydrazines with thiophene derivatives under controlled temperatures (e.g., 60–80°C) in inert atmospheres (N₂ or Ar) to stabilize reactive intermediates .
  • Functionalization : Amidation or alkylation reactions to introduce the 4-methylphenyl and 2-methylpropyl groups. Solvent selection (e.g., DMF or THF) is critical to avoid side reactions .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures to achieve >95% purity. Analytical techniques like NMR and mass spectrometry (MS) confirm structural integrity .

Basic: What analytical techniques are essential for characterizing structural integrity and purity?

TechniqueParametersPurpose
¹H/¹³C NMR Solvent: DMSO-d₆/CDCl₃; Chemical shifts (δ)Confirm functional groups and stereochemistry
Mass Spectrometry (MS) Ionization: ESI+; m/z ratioVerify molecular weight and fragmentation patterns
HPLC Column: C18; Mobile phase: acetonitrile/water gradientAssess purity and isolate impurities
X-ray Crystallography Resolution: <0.8 Å (if crystals obtained)Resolve bond lengths/angles and confirm 3D configuration

Advanced: How can reaction conditions be optimized to improve synthesis yield?

  • Temperature modulation : Gradual heating (e.g., 50°C → 80°C) minimizes decomposition of thermally unstable intermediates .
  • Catalyst screening : Palladium acetate or DMAP (4-dimethylaminopyridine) enhances amidation efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates .
  • In situ monitoring : Use TLC or FT-IR to track reaction progress and terminate at optimal conversion points .

Advanced: What computational strategies elucidate the compound’s mechanism of action?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding affinities to biological targets (e.g., kinases or GPCRs). Compare docking poses with structurally similar compounds (e.g., 4-chlorophenyl analogs) to identify key interactions .
  • MD simulations : GROMACS or AMBER assess conformational stability in aqueous or lipid bilayer environments over 100-ns trajectories .
  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. methoxy groups) with activity trends using datasets from PubChem or ChEMBL .

Advanced: How can contradictions in biological activity data across studies be resolved?

  • Purity validation : Re-analyze disputed batches via HPLC-MS to rule out impurities (>98% purity threshold) .
  • Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition) .
  • Cross-reference analogs : Compare data with structurally related thienopyrazoles (e.g., 4-fluorophenyl derivatives) to identify substituent-specific trends .

Advanced: What considerations are critical for designing in vivo studies?

  • Pharmacokinetics : Assess oral bioavailability and half-life in rodent models using LC-MS/MS plasma profiling. Adjust formulations (e.g., PEGylation) to enhance solubility .
  • Toxicity screening : Conduct acute (14-day) and subchronic (90-day) studies, monitoring liver/kidney function markers (ALT, BUN) .
  • Target engagement : Use PET tracers or fluorescent probes to validate tissue-specific target binding .

Basic: What are the stability profiles of this compound under varying storage conditions?

  • Short-term stability : Stable in DMSO at -20°C for 6 months (degradation <5%). Avoid repeated freeze-thaw cycles .
  • Light sensitivity : Store in amber vials; UV-Vis spectroscopy confirms photodegradation thresholds (λmax shifts >10 nm indicate instability) .
  • pH-dependent hydrolysis : Degrades rapidly in alkaline conditions (pH >9); use buffered solutions (pH 6–7) for biological assays .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Substituent libraries : Synthesize analogs with varied aryl (e.g., 4-Cl, 4-F) and alkyl (e.g., iso-butyl, tert-butyl) groups .
  • Biological testing : Screen against panels of enzymes (e.g., kinases, phosphatases) and cancer cell lines (e.g., MCF-7, A549) to map activity cliffs .
  • Data analysis : Use PCA (principal component analysis) to cluster analogs by activity and physicochemical properties (logP, PSA) .

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